Suppression of Tyrosine Side-Chain Acylation During Peptide Coupling
In Fmoc-based SPPS, the unprotected hydroxyl group of L-tyrosine can undergo acylation during coupling reactions, leading to side products and reduced yield [1]. O-tert-Butyl-L-tyrosine, by protecting this group, eliminates this side reaction pathway. While direct quantitative comparisons of acylation rates between protected and unprotected tyrosine in a single study are scarce in the public literature, the class-level inference is that the tert-butyl ether prevents this side reaction, as it is stable under the basic conditions used for Fmoc deprotection but cleaved under acidic global deprotection conditions [1].
| Evidence Dimension | Side-Reaction (Acylation) Potential |
|---|---|
| Target Compound Data | Eliminated by protection |
| Comparator Or Baseline | Unprotected L-tyrosine: Susceptible to acylation |
| Quantified Difference | Qualitative prevention of side-product formation |
| Conditions | Fmoc SPPS coupling conditions |
Why This Matters
Avoids yield loss and simplifies purification by preventing the formation of acylation by-products.
- [1] NBInno. Optimizing Peptide Synthesis: The Role of Fmoc-Tyr(tBu)-OH. Retrieved from https://www.nbinno.com/article/pharmaceutical-intermediates/optimizing-peptide-synthesis-fmoc-tyr-tbu-oh-role-yk View Source
